Ptupb
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Overview
Description
Mechanism of Action
Target of Action
PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, has been found to target multiple receptors in the body . The primary targets of this compound are COX-2 and sEH enzymes . These enzymes play crucial roles in inflammation and tumorigenesis . Additionally, this compound has been shown to target the epidermal growth factor receptor (EGFR) and hyaluronan-mediated motility receptor (HMMR) .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular functions. It inhibits the activity of COX-2 and sEH enzymes, thereby reducing the production of pro-inflammatory mediators . This compound also suppresses the expression and activation of EGFR and its downstream kinases, ERK1/2 and AKT, indicating that the EGF/EGFR signaling pathway is a potential target . Moreover, this compound dramatically suppresses the expression of HMMR .
Biochemical Pathways
This compound affects several biochemical pathways. It decreases phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . This compound also modulates the arachidonic acid (ARA) pathway, which plays numerous roles in inflammation and tumorigenesis . Furthermore, this compound is involved in the regulation of the EGF/EGFR signaling pathway .
Pharmacokinetics
This compound is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound has been shown to have significant effects on cellular and molecular levels. It inhibits cell proliferation and induces G1 phase cell cycle arrest . This compound also increases apoptosis and reduces tumor growth and angiogenesis . In addition, this compound has been found to alleviate pathological injury of lung tissues and reduce the infiltration of inflammatory cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in treating antiangiogenic therapy-induced kidney damage was investigated in a study where the drug was administered to male Sprague–Dawley rats that were on a high-salt diet . The study found that this compound treatment attenuated the sorafenib-induced blood pressure elevation and mitigated sorafenib-induced proteinuria .
Biochemical Analysis
Biochemical Properties
PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .
Metabolic Pathways
This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTUPB involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl and trifluoromethyl groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the urea linkage: This involves the reaction of an amine with an isocyanate.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Temperature control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
PTUPB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and urea linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products where the sulfonamide or urea groups have been replaced .
Scientific Research Applications
PTUPB has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and cyclooxygenase-2 enzymes.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
TNP-470: Another dual inhibitor with similar anti-proliferative effects.
COX-2-IN-6: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Benoxaprofen: A non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes
Uniqueness of PTUPB
This compound is unique due to its dual inhibition of both soluble epoxide hydrolase and cyclooxygenase-2 enzymes. This dual action provides a broader therapeutic potential compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown efficacy in various preclinical models of inflammation and cancer, highlighting its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPEVFNTFMBAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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